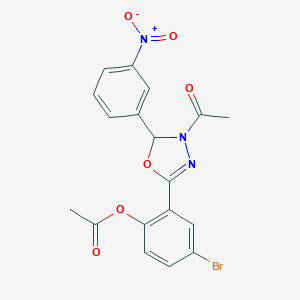
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and anti-inflammatory activities, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which help to protect against oxidative stress. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which is beneficial for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments is its broad range of activities. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. One of the areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to determine its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders. Additionally, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections warrants further investigation. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a versatile compound with potential applications in various fields of scientific research. Its broad range of activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to determine its efficacy and safety for various applications.
Synthesemethoden
The synthesis of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, 3-nitrobenzohydrazide, and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C18H14BrN3O6 |
|---|---|
Molekulargewicht |
448.2 g/mol |
IUPAC-Name |
[2-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-oxadiazol-5-yl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H14BrN3O6/c1-10(23)21-18(12-4-3-5-14(8-12)22(25)26)28-17(20-21)15-9-13(19)6-7-16(15)27-11(2)24/h3-9,18H,1-2H3 |
InChI-Schlüssel |
MNYWFOZRZXJSCO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
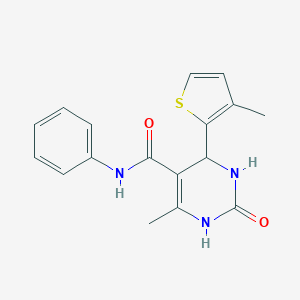
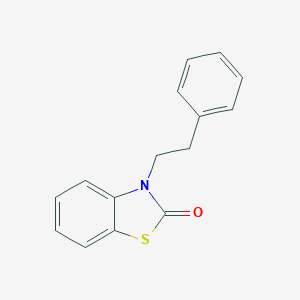
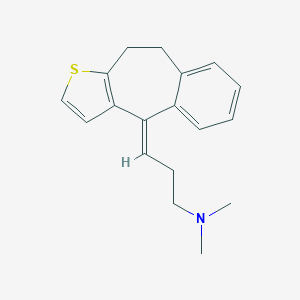
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
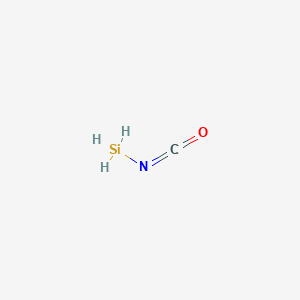
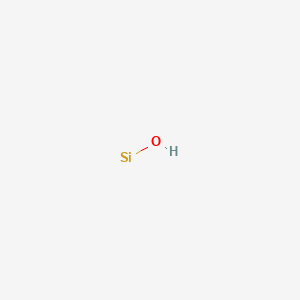

![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)


acetate](/img/structure/B228245.png)